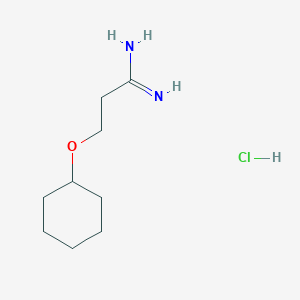![molecular formula C7H12N2O2 B1463586 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol CAS No. 1238621-93-6](/img/structure/B1463586.png)
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Übersicht
Beschreibung
“2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol” is a chemical compound with the CAS Number: 1238621-93-6 . It has a molecular weight of 156.18 and its molecular formula is C7H12N2O2 .
Molecular Structure Analysis
The InChI code for “2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol” is 1S/C7H12N2O2/c10-5-7-11-6-4-9-3-1-2-8-9/h1-3,10H,4-7H2 .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Luminescence
A novel multidentate ligand, structurally related to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, has been synthesized, leading to the creation of zinc(II) and europium(III) complexes. These complexes display unique coordination geometries and exhibit distinct photoluminescence properties. For instance, the zinc complex shows ligand-centered fluorescence, while the europium complex demonstrates ligand-to-metal energy transfer, highlighting potential applications in materials science and luminescence studies (Lam et al., 2000).
Synthetic Organic Chemistry
The reaction of 1H-pyrazole with 1,1,2,2-tetrabromoethane in a superbasic medium has led to the synthesis of various pyrazolyl- and bromo-substituted ethenes. This research has implications for the development of new polydentate ligands for metal coordination, offering insights into synthetic pathways that might be relevant for compounds including 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (Potapov et al., 2011).
Crystal Structure Analysis
Research on pyrazoline derivatives, including those structurally similar to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, has been conducted to understand their crystal structure and intermolecular interactions. For example, the structural analysis of a pyrazoline compound provided insights into its crystalline packing and potential for material design through weak interactions, such as C-H···π interactions (Delgado et al., 2020).
Drug Development and Antimicrobial Studies
While excluding specific information on drug use, dosage, and side effects, it's noteworthy that related compounds have been investigated for their antimicrobial activities. For example, new derivatives have been synthesized and evaluated for their potential as antibacterial agents, highlighting the broader applicability of pyrazolyl-ethanols in medicinal chemistry and drug development (Asif et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-pyrazol-1-ylethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-5-7-11-6-4-9-3-1-2-8-9/h1-3,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMPMHTUXQNKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)






![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)

![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)

